p-DDAP Exhibits Superior Antiproliferative Activity Compared to Fenretinide (4-HPR) and Retinoic Acid (RA) in Prostate Cancer Models
4-(Dodecylamino)phenol (p-DDAP) demonstrates significantly higher antiproliferative potency against human prostate cancer cells compared to its parent compound fenretinide (4-HPR) and other p-alkylaminophenol analogs. In a direct head-to-head comparison, p-DDAP was identified as the most potent antiproliferative agent in vitro among 6 p-alkylaminophenols and 3 4-hydroxyphenyl analogs examined, including 4-HPR [1]. It inhibited PC-3 cell growth in a dose-dependent manner from low to high concentrations [1].
| Evidence Dimension | Antiproliferative Potency Ranking (In Vitro) |
|---|---|
| Target Compound Data | Ranked #1 (Most Potent) |
| Comparator Or Baseline | Fenretinide (4-HPR) and 8 other p-alkylaminophenol/4-hydroxyphenyl analogs; 4-HPR ranked lower |
| Quantified Difference | p-DDAP exhibited the highest antiproliferative activity among all tested compounds |
| Conditions | Human prostate cancer cell line PC-3; in vitro dose-response assay |
Why This Matters
For researchers screening anticancer candidates or validating mechanisms in prostate cancer models, p-DDAP provides a chemically distinct and more potent alternative to fenretinide, reducing the risk of inconclusive data due to lower potency.
- [1] Takahashi, N., et al. (2008). p-Dodecylaminophenol derived from the synthetic retinoid, fenretinide: antitumor efficacy in vitro and in vivo against human prostate cancer and mechanism of action. International Journal of Cancer, 122(3), 689-698. View Source
